Cyclohexyl carbamate

Overview

Description

Cyclohexyl carbamate is an organic compound characterized by the presence of a cyclohexyl group attached to a carbamate functional group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is often used as an intermediate in the synthesis of other chemical compounds and has been studied for its potential biological activities.

Mechanism of Action

Target of Action

Cyclohexyl carbamate, like other carbamates, primarily targets enzymes or receptors in the body. The carbamate group is a key structural motif in many approved drugs and prodrugs . They are specifically designed to make drug−target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality in this compound is related to amide-ester hybrid features and displays very good chemical and proteolytic stabilities . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Biochemical Pathways

Carbamate pesticides have been implicated in the increasing prevalence of diseases associated with alterations of the immune response . They initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance . Carbamates can inhibit humoral immunity, as evidenced by suppressed in vitro primary and/or secondary antibody forming cell (AFC) responses of rodent splenocytes .

Pharmacokinetics

The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties . Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

The result of this compound’s action is largely dependent on its specific targets and the biochemical pathways it affects. For instance, in the case of carbamate pesticides, the toxicity of these compounds to biota is mediated through cholinergic and non-cholinergic routes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the thermal decomposition of carbamates can lead to the formation of isocyanates . This process can be influenced by temperature and other environmental conditions . Furthermore, the synthesis of this compound can be influenced by the presence of certain catalysts .

Biochemical Analysis

Biochemical Properties

Cyclohexyl carbamate is known to participate in biochemical reactions, particularly in the formation of polyurethanes . The carbamate group in this compound is a key structural motif in many approved drugs and prodrugs . It is designed to make specific interactions with various biomolecules, including enzymes and proteins .

Cellular Effects

For instance, some carbamates have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of an anionic monomer species, followed by repeated acylations of in situ formed urethane anions, leading to the formation of polyurethane . This process is facilitated by the carbamate moiety in the this compound, which can interact with biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the polymerization of cyclic carbamates, including this compound, can be controlled by changing the reaction conditions . This suggests that the effects of this compound may change over time under different conditions.

Metabolic Pathways

They can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl carbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with an isocyanate, such as phenyl isocyanate, in the presence of a catalyst like hydrochloric acid. This reaction typically occurs under mild conditions and results in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced through the thermal decomposition of carbamates. This process involves heating the carbamate compound to high temperatures, typically between 250 and 600 degrees Celsius, in a displacement reactor. The thermal decomposition leads to the formation of the desired carbamate product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl carbamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert this compound into amines or alcohols.

Substitution: Substitution reactions involve the replacement of the carbamate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of cyclohexanone or cyclohexanol.

Reduction: Production of cyclohexylamine or cyclohexanol.

Substitution: Formation of various substituted carbamates or amides.

Scientific Research Applications

Cyclohexyl carbamate has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of polymers and other organic compounds.

Industry: Utilized in the production of polyurethanes and other materials with specific properties.

Comparison with Similar Compounds

Cyclohexyl carbamate can be compared with other similar compounds, such as:

Cyclohexyl N-phenylcarbamate: Similar in structure but with a phenyl group attached to the carbamate.

Methyl carbamate: A simpler carbamate with a methyl group instead of a cyclohexyl group.

Ethyl carbamate: Another simple carbamate with an ethyl group.

Uniqueness: this compound is unique due to its cyclohexyl group, which imparts specific chemical and physical properties. This uniqueness makes it suitable for applications where other carbamates may not be as effective .

Properties

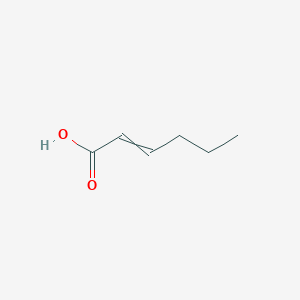

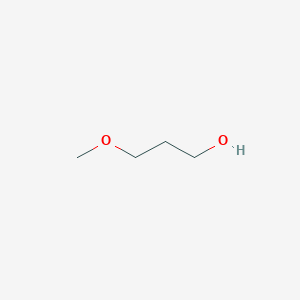

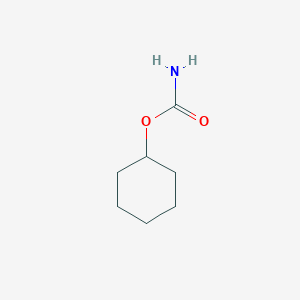

IUPAC Name |

cyclohexyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUELWJRRASQDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150031 | |

| Record name | Carbamic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-54-5 | |

| Record name | Cyclohexyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN5M8Q7C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some environmentally friendly methods for synthesizing cyclohexyl carbamates?

A1: Several green synthesis methods have been explored:

- Supercritical CO2: Cyclohexyl carbamate can be synthesized using cyclohexylamine, bromoethane, and CO2 in supercritical CO2 with DBU as a promoter. This method achieved a 96% yield under optimized conditions. []

- Dimethyl Carbonate (DMC) Alcoholysis: This approach utilizes dicyclohexyl urea (DCU) and various alcohols like methanol, ethanol, and butanol, catalyzed by TiO2/SiO2. This method boasts high yields (over 95%) and excellent selectivity (98%) for the desired carbamates. []

- Metal Oxide Catalyzed Transesterification: This method involves reacting dialkyl carbonates with N, N'-dicyclohexylurea in the presence of a metal oxide solid catalyst. This approach offers mild reaction conditions, catalyst reusability, and high atom economy. []

Q2: What factors influence the catalytic synthesis of methyl N-cyclohexyl carbamate (MCHC) using supported alumina catalysts?

A2: Research indicates that the reaction temperature, molar ratio of cyclohexylamine to DMC, and reaction time significantly influence MCHC yield. Additionally, the catalytic activity of Al2O3-SiO2 catalysts can decrease due to the transformation of Al(3+) from a tetrahedral to an octahedral structure during the reaction. []

Q3: Are there any simple, cost-effective catalysts for synthesizing MCHC?

A3: Yes, KBr has been studied as a catalyst for MCHC synthesis from cyclohexylamine and dimethyl carbonate. The reaction parameters, like reactant ratios, time, and temperature, all influence the final yield. []

Q4: Is there structural information available for this compound derivatives?

A4: Yes, the crystal structure of tert-butyl N-[(1R,2R)-2-(isothiocyanato)cyclohexyl]carbamate (C12H20N2O2S) has been determined. The molecules form chains through hydrogen bonding between the carbamate NH group and the carbonyl group of adjacent molecules. []

Q5: How do this compound derivatives interact with fatty acid amide hydrolase (FAAH)?

A5: Compounds like URB597 (an O-aryl carbamate) and JNJ1661610 (an N-piperazinylurea) inhibit FAAH by carbamoylating the Ser241 residue in the active site. QM/MM modeling suggests that the carbamate group hinders the stabilization of hydrolysis transition states, increasing the activation barrier and leading to prolonged or irreversible FAAH inhibition. Notably, the piperazine carboxylate derivative shows a lower energy barrier for decarbamoylation compared to the this compound, aligning with the observed reversibility of JNJ1661610's inhibitory effect. []

Q6: Are there any applications of this compound derivatives in drug development?

A6: Research suggests that this compound derivatives could hold potential for treating neuropsychiatric disorders. For instance, tert-butyl (trans-4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)carbamate exhibits biased agonism at the dopamine D2 receptor. This compound, structurally similar to cariprazine (an antipsychotic drug), shows a different bias towards specific signaling pathways. Modifying the structure of this compound allows for fine-tuning of its efficacy and biased agonism. This area of research is important for developing pathway-selective drugs. []

Q7: Are there any other applications for this compound derivatives?

A7: Yes, they are being explored for various applications:

- Cosmetics: Certain this compound ester compounds are being investigated for their potential as fat-soluble active ingredients in cosmetics, particularly for preventing and treating cellulite. []

- Skin Lightening: Specific this compound compounds are being studied for their potential use as skin and/or hair lightening agents. []

- Microcapsule Formation: Decane-1,10-bis(this compound) has been used to create textured microcapsules. Crystallization of this compound within emulsion droplets leads to the formation of an interlocking mesh of needle-like crystals, resulting in unique surface textures. These microcapsules demonstrate enhanced deposition onto various fabrics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.